![molecular formula C15H9BrClN3O3 B2488571 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate CAS No. 453516-78-4](/img/structure/B2488571.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

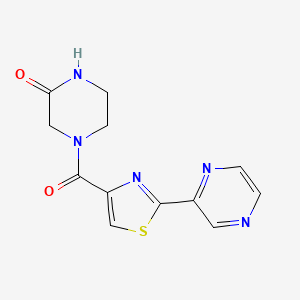

The compound of interest, due to its structural complexity, finds potential applications in various fields of chemistry and biology. Its unique configuration, involving the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl and 5-bromo-2-chlorobenzoate groups, suggests a multifaceted approach to understanding its synthesis, structure, and reactivity.

Synthesis Analysis

While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization processes. For instance, a series of benzo[d][1,2,3]triazin-4(3H)-ones derivatives were successfully synthesized using ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids as starting materials, highlighting the complexity and versatility of synthesis routes for such compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of triazine derivatives often features planar rings inclined at various angles to adjacent groups, impacting the compound's physical and chemical properties. For example, a closely related compound demonstrated significant inclination angles between its triazine ring and adjacent phenyl and benzene rings, affecting its molecular conformation and reactivity (Fun et al., 2011).

Chemical Reactions and Properties

Compounds containing the triazine moiety engage in a variety of chemical reactions, including condensation with carboxylic acids and amines to yield corresponding amides and esters. These reactions proceed effectively under atmospheric conditions without the need for solvent drying, illustrating the triazine derivatives' reactivity and potential for further functionalization (Kunishima et al., 1999).

Applications De Recherche Scientifique

Photodegradation Studies

The compound's derivatives have been studied for their photodegradation properties. For example, Abdou, Sidky, and Wamhoff (1987) investigated the photodegradation of Azinphos-ethyl in chloroform and methanol solutions, identifying various photoproducts including derivatives of benzo[d][1,2,3]triazine (Abdou, Sidky, & Wamhoff, 1987).

Biological Activities

Research by Zhang et al. (2019) synthesized novel benzo[d][1,2,3]triazin-4(3H)-ones, demonstrating insecticidal and fungicidal activities. Their findings suggest potential use in agricultural pest control (Zhang et al., 2019).

Applications in Organic Synthesis

Kunishima et al. (1999) explored the use of 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives in organic synthesis. Their study highlights the effectiveness of these compounds in condensing carboxylic acids and amines, providing a practical method for amide and ester formation (Kunishima et al., 1999).

Anticancer Potential

A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, exhibiting significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Antibacterial Evaluation

Research by Huang and Lee (2011) designed and synthesized 6-azapyrimidines with 1,2,4-triazine derivatives, showing selective inhibition against Proteus vulgaris, indicating potential as antibacterial agents (Huang & Lee, 2011).

Mécanisme D'action

Target of Action

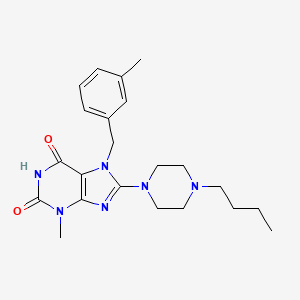

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . For instance, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on various neurological pathways, potentially improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromo-2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQIKHXOELSKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)